molecular formula C14H20ClN B15253738 4-(3-Chlorophenyl)-3,3-diethylpyrrolidine

4-(3-Chlorophenyl)-3,3-diethylpyrrolidine

Cat. No.: B15253738
M. Wt: 237.77 g/mol
InChI Key: XCWDTGAOXDTEDK-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-3,3-diethylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-3,3-diethylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with diethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired pyrrolidine compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-3,3-diethylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidines with various functional groups.

Scientific Research Applications

4-(3-Chlorophenyl)-3,3-diethylpyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-3,3-diethylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mode of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Bromophenyl)-3,3-diethylpyrrolidine
  • 4-(3-Fluorophenyl)-3,3-diethylpyrrolidine
  • 4-(3-Methylphenyl)-3,3-diethylpyrrolidine

Uniqueness

4-(3-Chlorophenyl)-3,3-diethylpyrrolidine is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C14H20ClN

Molecular Weight

237.77 g/mol

IUPAC Name

4-(3-chlorophenyl)-3,3-diethylpyrrolidine

InChI

InChI=1S/C14H20ClN/c1-3-14(4-2)10-16-9-13(14)11-6-5-7-12(15)8-11/h5-8,13,16H,3-4,9-10H2,1-2H3

InChI Key

XCWDTGAOXDTEDK-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNCC1C2=CC(=CC=C2)Cl)CC

Origin of Product

United States

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